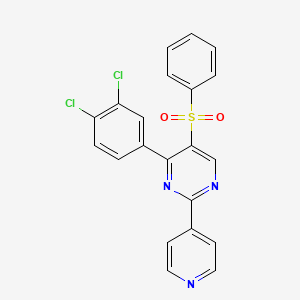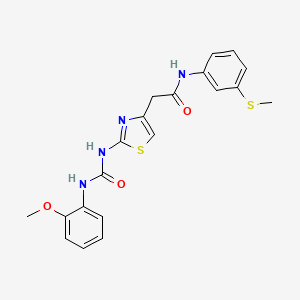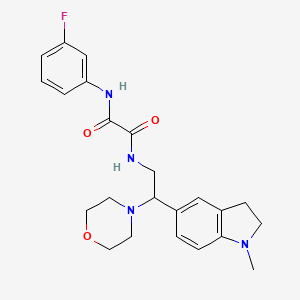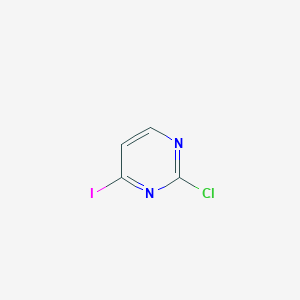![molecular formula C10H16N4O2 B2910639 [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea CAS No. 2408938-41-8](/img/structure/B2910639.png)
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and beta-amyloid plaque formation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and beta-amyloid plaque formation. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea. One of the most promising directions is to study its potential use in the treatment of cancer and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to design experiments to study its effects. Another direction is to study its potential use in other diseases, such as Parkinson's disease and multiple sclerosis. Overall, the potential therapeutic applications of [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea make it an exciting area of research for the future.
Synthesis Methods
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea can be synthesized using various methods. One of the most common methods is the reaction of 2-methylpyrazole with 3-isocyanato-1,2-propanediol in the presence of a base. The resulting product is then treated with methylamine to obtain [(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea. Another method involves the reaction of 2-methylpyrazole with 3-isocyanatopropyl methacrylate in the presence of a base to obtain the desired product.
Scientific Research Applications
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea has been studied for its potential therapeutic applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-8(2-4-13-14)9-7(3-5-16-9)6-12-10(11)15/h2,4,7,9H,3,5-6H2,1H3,(H3,11,12,15)/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQTKPNKJQNQA-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride](/img/structure/B2910565.png)
![2-[(E)-(4-fluorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2910567.png)

![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2910573.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2910574.png)


![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2910577.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine](/img/structure/B2910579.png)